(2E)-1-(4-chlorophenyl)-2-[2-(3,4-dimethylphenyl)hydrazinylidene]-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with 3,4-dimethylphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild conditions, with temperatures ranging from 0°C to 50°C, and in solvents such as ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties that can be further explored for specific applications.
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(2E)-1-(4-chlorophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(3,4-dimethylphenyl)hydrazone] is unique due to its trifluoromethyl group and hydrazone linkage, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClF3N2O2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
(Z)-4-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-10-3-8-14(9-11(10)2)23-24-15(17(26)18(20,21)22)16(25)12-4-6-13(19)7-5-12/h3-9,25H,1-2H3/b16-15-,24-23? |
InChI Key |
DCCKFGVVTLEWFA-ZEYPAWMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Cl)O)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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